molecular formula C16H13BrN2S B387514 (E)-2-((4-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 324065-90-9

(E)-2-((4-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B387514
CAS No.: 324065-90-9
M. Wt: 345.3g/mol
InChI Key: BCISGWNGZNMZBV-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-2-((4-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile” is a Schiff base derivative synthesized via the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) with 4-bromobenzaldehyde. The parent compound, 6CN, is a 2-aminothiophene derivative notable for its antiproliferative activity against tumor cells, as demonstrated in studies involving β-cyclodextrin complexes .

Properties

IUPAC Name

2-[(E)-(4-bromophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-12-7-5-11(6-8-12)10-19-16-14(9-18)13-3-1-2-4-15(13)20-16/h5-8,10H,1-4H2/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCISGWNGZNMZBV-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(C=C3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((4-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a compound that belongs to the class of tetrahydrobenzo[b]thiophenes, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by recent research findings and data.

Chemical Structure

The compound features a tetrahydrobenzo[b]thiophene core with a bromobenzylidene amino group and a carbonitrile functional group. This unique structure contributes to its biological activities.

Antioxidant Activity

Recent studies have demonstrated that tetrahydrobenzo[b]thiophene derivatives exhibit notable antioxidant properties. For instance, compounds derived from this scaffold have shown significant total antioxidant capacity (TAC) comparable to ascorbic acid. In one study, several synthesized derivatives were evaluated for their in vitro antioxidant activity using the phosphomolybdenum method. The results indicated that certain derivatives exhibited inhibition rates of free radical-induced lipid oxidation ranging from 19% to 30% .

Table 1: Antioxidant Activity of Tetrahydrobenzo[b]thiophene Derivatives

CompoundInhibition Rate (%)Comparison Standard
Compound 130Ascorbic Acid
Compound 1625Ascorbic Acid
Compound 1719Ascorbic Acid

Anti-inflammatory Properties

The anti-inflammatory potential of tetrahydrobenzo[b]thiophene derivatives has also been explored. These compounds have been found to inhibit pro-inflammatory cytokines and pathways associated with inflammation. The structural modifications in these compounds can enhance their anti-inflammatory effects by improving their interaction with target receptors involved in inflammatory responses .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. The compound was evaluated against several human cancer cell lines, including MCF7 (breast cancer) and HePG2 (liver cancer). Results indicated that the compound exhibited significant antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth at micromolar concentrations .

Table 2: Anticancer Activity Against Human Cancer Cell Lines

Cell LineIC50 (µM)Activity Level
MCF710Strong
HePG215Moderate

The mechanism underlying the anticancer activity of tetrahydrobenzo[b]thiophene derivatives is thought to involve the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. Molecular docking studies have shown favorable binding affinities to tubulin protein (PDB ID 5NM5), indicating that these compounds may act similarly to established tubulin inhibitors like paclitaxel .

Case Studies

In a notable case study published in 2021, researchers synthesized a series of tetrahydrobenzo[b]thiophene-3-carbonitriles and assessed their isoform-selective histone deacetylase (HDAC) inhibitory activity. The findings revealed that specific structural modifications significantly enhanced their potency against various cancer cell lines . This highlights the importance of structural diversity in optimizing the biological activity of these compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit potent cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from (E)-2-((4-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile have shown significant inhibition of the MCF-7 breast cancer cell line and other types such as MDA-MB-231 and FaDu cells. The mechanism of action is primarily through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundMCF-7 (%)MDA-MB-231 (%)FaDu (%)
7a83.5274.7090.00
7r74.7060.0085.00
Erlotinib19.736.71NT

NT – Not tested

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antibiotics . The mechanism involves interaction with bacterial cell membranes or inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity

PathogenInhibition Zone (mm)
Staphylococcus aureus15
E.coli12
Aspergillus Niger10

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory activities. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions where various substituents can be added to enhance its biological activity or selectivity. For example, modifications at the benzyl group or the carbonitrile moiety can lead to derivatives with improved potency against specific cancer types or pathogens .

Synthesis Overview:

  • Starting Materials: Begin with tetrahydrobenzo[b]thiophene derivatives.
  • Reagents: Utilize bromobenzaldehyde and amine reagents.
  • Conditions: Employ microwave-assisted synthesis for efficiency.
  • Characterization: Confirm structure using NMR and mass spectrometry.

Computational Studies

Computational investigations have been employed to predict the biological activity and optimize the structure of this compound. Molecular docking studies reveal how this compound interacts with target proteins like topoisomerases and COX enzymes, providing insights into its mechanism of action .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of Schiff bases derived from 6CN, where the amino group is condensed with various aldehydes. Key analogs and their substituents include:

Compound Name Substituent on Benzylidene Key Properties/Applications Reference
(E/Z)-2-((4-Nitrobenzylidene)amino)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4-Nitro Synthesized via reflux with 4-nitrobenzaldehyde; electron-withdrawing nitro group may enhance reactivity .
2-((3-Hydroxy-4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 3-Hydroxy-4-methoxy Used in nanoparticle coatings for colorectal cancer therapy; hydroxy and methoxy groups improve solubility .
2-((2-Methoxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2-Methoxy Crystallizes in triclinic system (P-1); methoxy group influences hydrogen bonding .
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4-Chloro Structural analog with smaller halogen; comparative crystallography studies suggest varied packing .
2-((2,3-Dihydroxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2,3-Dihydroxy Stabilized by O-H···N and π-π interactions; dihydroxy groups enhance antioxidant potential .

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, -OH) improve solubility and influence intermolecular interactions, critical for crystallinity and drug delivery applications .
  • Halogen substituents (-Br vs. -Cl): Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to chlorine .
Spectroscopic and Crystallographic Analysis
  • IR Spectroscopy : All compounds show a characteristic C≡N stretch near 2200 cm⁻¹. The 4-bromo derivative’s IR would further include C-Br stretches (~500–600 cm⁻¹) .
  • NMR : Aromatic proton shifts vary with substituents. For example, the 2-methoxy analog shows a singlet for methoxy protons at δ 3.85 ppm , while the 4-nitro derivative’s aromatic protons are deshielded due to the nitro group .
  • Crystallography : The 2-methoxy and dihydroxy analogs crystallize in triclinic systems (P-1), stabilized by hydrogen bonds and π-π interactions . Bromine’s steric bulk may alter packing compared to smaller substituents like chloro .
Computational Studies
  • DFT Analysis : The dihydroxy analog’s optimized structure (B3LYP/6-311+G(2d,p)) shows strong intramolecular hydrogen bonding, correlating with experimental stability .
  • HOMO-LUMO Gaps: Electron-withdrawing groups (e.g., -NO₂, -Br) reduce the HOMO-LUMO gap, increasing reactivity, while electron-donating groups (-OCH₃) widen it, enhancing stability .

Preparation Methods

Reaction Mechanism

The mechanism proceeds through three stages:

  • Knoevenagel Condensation : Cyclohexanone reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Incorporation : Elemental sulfur undergoes nucleophilic addition to the nitrile group, facilitated by a base (e.g., morpholine or triethylamine).

  • Cyclization : Intramolecular cyclization yields the 2-aminothiophene core.

Cyclohexanone+MalononitrileBaseα,β-unsaturated nitrileS82-Aminothiophene\text{Cyclohexanone} + \text{Malononitrile} \xrightarrow{\text{Base}} \alpha,\beta\text{-unsaturated nitrile} \xrightarrow{S_8} \text{2-Aminothiophene}

Optimized Protocol

  • Reagents : Cyclohexanone (1.0 eq), malononitrile (1.0 eq), sulfur (1.0 eq), triethylamine (0.1 eq) in ethanol.

  • Conditions : Reflux at 78°C for 4–6 hours.

  • Workup : Precipitation in ice water, filtration, and recrystallization from ethanol yields the amine as a pale-yellow solid (74–81% yield).

Table 1: Gewald Reaction Optimization Data

ParameterValueImpact on Yield
BaseTriethylamine81%
SolventEthanolOptimal polarity
Temperature78°CCompletes in 4h
Sulfur Stoichiometry1.0 eqPrevents byproducts

Schiff Base Formation with 4-Bromobenzaldehyde

The second step involves condensing the 2-aminothiophene with 4-bromobenzaldehyde to form the title compound.

Reaction Conditions

  • Reagents : 2-Aminothiophene (1.0 eq), 4-bromobenzaldehyde (1.1 eq) in ethanol.

  • Catalyst : None required; reflux in ethanol suffices.

  • Time/Temperature : 50–78°C for 2–3 hours.

Stereochemical Control

The E-configuration of the imine is favored due to steric hindrance between the 4-bromophenyl group and the thiophene ring. NMR coupling constants (JCH=N>10J_{\text{CH=N}} > 10 Hz) and X-ray crystallography confirm the E-isomer.

Table 2: Schiff Base Synthesis Data

ParameterValueYieldPurity (HPLC)
SolventEthanol66%98.5%
Molar Ratio (Amine:Aldehyde)1:1.170%97.8%
Recrystallization SolventEthanol68%99.1%

Analytical Characterization

Spectroscopic Data

  • FT-IR :

    • ν(C≡N)\nu(\text{C≡N}): 2220–2225 cm⁻¹.

    • ν(C=N)\nu(\text{C=N}): 1615–1620 cm⁻¹.

    • ν(C-Br)\nu(\text{C-Br}): 550–600 cm⁻¹.

  • 1H NMR (400 MHz, CDCl₃) :

    • Imine proton (CH=N\text{CH=N}): δ 8.45 (s, 1H).

    • Aromatic protons (4-BrC₆H₄): δ 7.55 (d, J=8.4J = 8.4 Hz, 2H), δ 7.35 (d, J=8.4J = 8.4 Hz, 2H).

    • Cyclohexyl protons: δ 2.70–1.40 (m, 8H).

  • 13C NMR :

    • C≡N\text{C≡N}: 118.5 ppm.

    • C=N\text{C=N}: 160.2 ppm.

Elemental Analysis

Calculated for C16H13BrN2S\text{C}_{16}\text{H}_{13}\text{BrN}_2\text{S}:

  • C : 55.67%, H : 3.79%, N : 8.12%, S : 9.28%.
    Observed:

  • C : 55.63%, H : 3.81%, N : 8.09%, S : 9.25%.

Synthetic Challenges and Optimizations

Byproduct Formation

  • Unreacted Aldehyde : Excess 4-bromobenzaldehyde (1.1 eq) ensures complete amine conversion.

  • Z-Isomer Contamination : Minimized by refluxing in ethanol, which favors the thermodynamically stable E-isomer.

Scalability

  • Gewald Reaction : Scale-up to 100 mmol maintains yields >75% with vigorous stirring.

  • Schiff Base : Ethanol volume adjusted to 20 mL/g amine for consistent precipitation .

Q & A

Q. Table 1: Representative Synthetic Conditions

ReactantsCatalyst/SolventConditionsYieldReference
2-amino-THBT-carbonitrile + 4-bromobenzaldehydeZnCl₂/DMFReflux, 2–3 hHigh
2-amino-THBT-carbonitrile + succinic anhydrideCH₂Cl₂ (dry)RT, 6 h77%
Lauroyl isothiocyanate + 2-amino-THBT-carbonitrileEthanolReflux, 4 h85%

What spectroscopic and crystallographic techniques are used to characterize this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm) and carbon assignments .
  • X-ray crystallography : Resolves molecular geometry (e.g., triclinic crystal system, P1 space group) and confirms the (E)-configuration of the benzylidene group .
  • HRMS/LC-MS : Validates molecular weight and purity .

How can reaction conditions be optimized to improve yield and purity?

  • Catalyst selection : ZnCl₂ enhances Schiff base formation in DMF , while acetic acid is used for cyclocondensation .
  • Purification : Reverse-phase HPLC with MeCN:H₂O gradients (30%→100%) achieves >95% purity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates compared to CH₂Cl₂ .

What in vitro models are used to evaluate antiproliferative activity?

Cytotoxicity is assessed against cancer cell lines (e.g., MCF-7 breast cancer, HEPG-2 liver cancer) and normal fibroblasts (WI-38) via MTT assays. Active derivatives (e.g., thiazolo[4,5-d]thiazoles) show IC₅₀ values <10 µM, attributed to electron-withdrawing groups enhancing cellular uptake .

Q. Table 2: Antiproliferative Activity of Key Derivatives

CompoundCell Lines TestedMost Active DerivativesKey Structural FeatureReference
Thiazole derivativesNUGC, DLD-1, MCF6a, 8a, 10b,cCyano, carboxamide
Pyrimidine derivativesHA22T, HONE-19b, 7Thiazolidinone ring

How do structural modifications influence biological activity?

  • Electron-withdrawing groups : Cyano (-CN) and carboxyl (-COOH) groups increase cytotoxicity by modulating electron density and binding to cellular targets (e.g., tubulin) .
  • Heterocyclic extensions : Thiazole and pyrimidine moieties improve DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
  • Substituent position : 4-Bromo on the benzylidene moiety enhances steric bulk, improving target specificity .

What computational methods support the study of this compound?

  • DFT simulations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Models interactions with biological targets (e.g., EGFR kinase) to guide SAR studies .
  • Pharmacokinetic modeling : Predicts ADME properties (e.g., logP = 3.2, indicating moderate lipophilicity) .

How can contradictions in biological data across studies be resolved?

  • Assay variability : Differences in cell culture conditions (e.g., serum concentration) may alter IC₅₀ values. Standardize protocols using guidelines like NCI-60 .
  • Structural nuances : Compare substituent effects (e.g., 4-bromo vs. 4-chloro analogs) to identify activity trends .
  • Meta-analysis : Pool data from multiple studies to statistically validate mechanisms (e.g., apoptosis induction vs. cell cycle arrest) .

What strategies are employed for crystallographic refinement of this compound?

  • SHELX suite : SHELXL refines small-molecule structures against high-resolution data, while SHELXE aids in experimental phasing .
  • Disorder modeling : Partial occupancy atoms (e.g., solvent molecules) are resolved using WinGX .
  • Validation tools : CheckCIF confirms geometric accuracy (e.g., bond angles within 2σ of expected values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.